molecular formula C32H37N2O2P B8194333 (4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole)

Cat. No.: B8194333
M. Wt: 512.6 g/mol
InChI Key: HHIGJUGUPAFKDE-DQEYMECFSA-N
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Description

(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) is a complex organic compound that features a unique structure combining phenylphosphine and dihydrooxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common approach starts with the preparation of the phenylphosphine core, followed by the introduction of the dihydrooxazole groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The phenylphosphine moiety can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The dihydrooxazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenylphosphine moiety would yield phosphine oxides, while substitution reactions could introduce various functional groups into the dihydrooxazole rings.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research.

Industry

In the industrial sector, (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) exerts its effects depends on its application. In catalysis, it acts as a ligand that stabilizes transition metal complexes, facilitating various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-methyl-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-ethyl-4,5-dihydrooxazole)

Uniqueness

Compared to similar compounds, (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isobutyl-4,5-dihydrooxazole) is unique due to the presence of isobutyl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

bis[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N2O2P/c1-22(2)18-24-20-35-31(33-24)27-14-8-10-16-29(27)37(26-12-6-5-7-13-26)30-17-11-9-15-28(30)32-34-25(21-36-32)19-23(3)4/h5-17,22-25H,18-21H2,1-4H3/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIGJUGUPAFKDE-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@H](CO5)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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